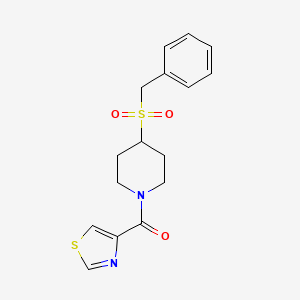
(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
Research has been conducted on the synthesis and structural analysis of related heterocyclic compounds, providing insight into their chemical properties and potential as bioactive molecules. For instance, studies have synthesized novel bioactive heterocycles, characterized by various spectroscopic techniques, and analyzed using X-ray diffraction studies. These compounds have shown a range of biological activities, attributed to their distinct molecular structures stabilized by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
Derivatives of piperidinyl methanone, including those related to "(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone," have been synthesized and evaluated for their antimicrobial activities. Compounds with modifications on the piperidinyl methanone backbone demonstrated significant antimicrobial properties against various pathogenic bacterial and fungal strains. These findings highlight the potential for developing new antimicrobial agents based on modifying this core chemical structure (L. Mallesha & K. Mohana, 2014).
Anti-mycobacterial Chemotypes
The benzothiazolyl(piperazin-1-yl)methanone scaffold, closely related to the compound , has been identified as a promising chemotype for anti-mycobacterial activity. Structural derivatives of this scaffold have been synthesized and evaluated, demonstrating potent anti-tubercular activity against the Mycobacterium tuberculosis strain with minimal cytotoxicity. These findings suggest the potential for these compounds to serve as a basis for the development of new tuberculosis treatments (S. Pancholia et al., 2016).
Biological Evaluation of Oxadiazole Derivatives
Studies on oxadiazole derivatives, incorporating piperidinyl sulfonyl groups, have explored their biological activities, including enzyme inhibition and potential therapeutic applications. These compounds have been subjected to screening against various enzymes and have shown promising results, indicating their potential in drug development (H. Khalid et al., 2016).
Structural and Thermal Properties
Research has also focused on the detailed structural characterization of related compounds, including thermal and optical studies, to understand their stability and interaction mechanisms. This includes analyses using X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to elucidate the molecular geometry and intermolecular interactions, contributing to the fundamental understanding of these compounds' properties (C. S. Karthik et al., 2021).
Eigenschaften
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-10-22-12-17-15)18-8-6-14(7-9-18)23(20,21)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQEIQOCSQLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
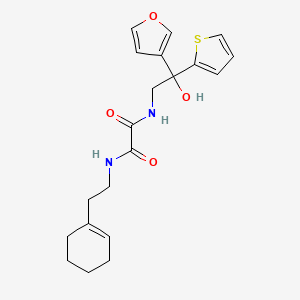
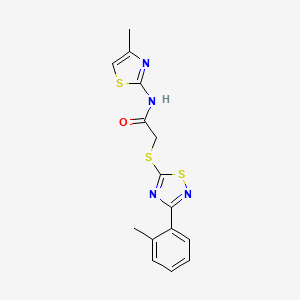
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)



![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)
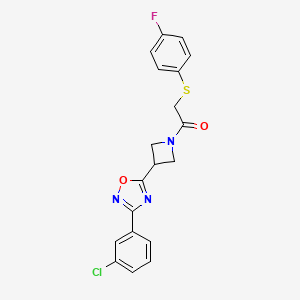
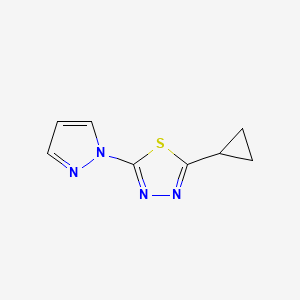
![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)
